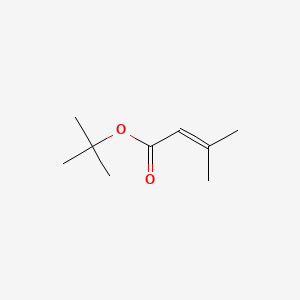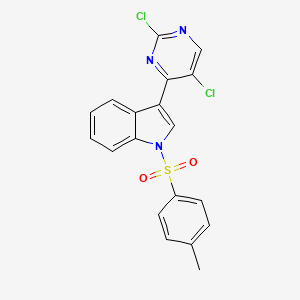![molecular formula C25H35ClF3N3O3 B15201437 2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)
2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is a complex organic compound featuring a trifluoromethyl group, a bipiperidinyl moiety, and a dimethylbenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In industry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity, while the bipiperidinyl moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one
- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylbutanoic acid
Uniqueness
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is unique due to its combination of a trifluoromethyl group, a bipiperidinyl structure, and a dimethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H35ClF3N3O3 |
|---|---|
Poids moléculaire |
518.0 g/mol |
Nom IUPAC |
2-chloro-4-[4-[1-[(2R)-2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl]piperidin-4-yl]piperidin-1-yl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C25H35ClF3N3O3/c1-16(2)24(35,25(27,28)29)23(34)32-13-9-18(10-14-32)17-7-11-31(12-8-17)19-5-6-20(21(26)15-19)22(33)30(3)4/h5-6,15-18,35H,7-14H2,1-4H3/t24-/m1/s1 |
Clé InChI |
POYRTHYMXFSQBJ-XMMPIXPASA-N |
SMILES isomérique |
CC(C)[C@@](C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O |
SMILES canonique |
CC(C)C(C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)


![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)


